what is Daidzein-3',5',8-d3
what is Daidzein-3',5',8-d3
An In-depth Technical Guide to Daidzein-3',5',8-d3
Introduction
Daidzein-3',5',8-d3 is the deuterated form of daidzein (B1669772), a naturally occurring isoflavone (B191592) found predominantly in soybeans and other legumes.[1][2] As a stable isotope-labeled compound, it serves as an ideal internal standard for analytical quantification studies involving mass spectrometry.[3] Its chemical properties are nearly identical to those of daidzein, but its increased mass allows for clear differentiation in mass spectrometric analyses. This distinction is critical for accurate and precise measurement of daidzein in complex biological matrices, such as plasma, urine, and tissue extracts. This guide provides a comprehensive overview of its properties, analytical applications, and the biological pathways of its non-deuterated parent compound.
Chemical and Physical Properties
Daidzein-3',5',8-d3 is structurally identical to daidzein, with the exception of three deuterium (B1214612) atoms replacing hydrogen atoms at the 3', 5', and 8 positions of the isoflavone core. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the compound's chemical behavior or chromatographic retention time.
| Property | Daidzein-3',5',8-d3 | Daidzein (Unlabeled) |
| CAS Number | 220930-96-1[4][5] | 486-66-8 |
| Molecular Formula | C₁₅H₇D₃O₄ | C₁₅H₁₀O₄ |
| Molecular Weight | 257.26 g/mol | 254.24 g/mol |
| Synonyms | 4',7-Dihydroxyisoflavone-d3 | 4',7-Dihydroxyisoflavone |
| Chemical Purity | Typically ≥97-98% | N/A |
| Storage Conditions | Store refrigerated (+2°C to +8°C), Protect from light | Store at -20°C |
| Appearance | Varies (often a solid or in solution) | Solid |
Core Application: Internal Standard in Quantitative Analysis
The primary application of Daidzein-3',5',8-d3 is as an internal standard in isotope dilution mass spectrometry assays, particularly those using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The function of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. Because Daidzein-3',5',8-d3 is chemically homologous to daidzein, it experiences similar extraction recovery and ionization efficiency. By adding a known quantity of the deuterated standard to a sample before processing, the ratio of the endogenous analyte to the standard can be used to calculate the analyte's concentration with high accuracy and precision.
This technique is essential for a variety of research applications, including:
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Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of daidzein.
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Metabolomics: Investigating the metabolic fate of isoflavones in biological systems.
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Clinical Diagnostics: Quantifying isoflavone levels in patients as biomarkers of dietary intake or for disease correlation studies.
Experimental Protocols
Quantification of Total Daidzein in Human Urine via LC-MS/MS
This protocol provides a representative method for the quantification of total daidzein (aglycone + conjugated forms) in human urine using Daidzein-3',5',8-d3 as an internal standard. The procedure involves enzymatic deconjugation followed by direct injection and analysis.
4.1.1 Materials and Reagents
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Daidzein-3',5',8-d3 (Internal Standard Stock)
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Daidzein (Calibration Standard)
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β-glucuronidase/sulfatase from Helix pomatia
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Formic acid
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Dimethylformamide (DMF)
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Methanol (LC-MS grade)
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Water (LC-MS grade)
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Human urine samples
4.1.2 Sample Preparation and Hydrolysis
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Thaw frozen urine samples at room temperature.
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To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
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Spike the sample with a known amount of Daidzein-3',5',8-d3 internal standard solution.
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Add 50 µL of β-glucuronidase/sulfatase enzyme solution (prepared in an appropriate buffer, e.g., acetate (B1210297) buffer, pH 5.0).
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Incubate the mixture at 37°C for a minimum of 2 hours (or overnight) to ensure complete hydrolysis of glucuronide and sulfate (B86663) conjugates.
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Stop the reaction by adding 200 µL of a solution containing dimethylformamide (DMF) and 1% formic acid. This step also serves to precipitate proteins.
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Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitates.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.1.3 LC-MS/MS Instrumentation and Conditions
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Chromatography System: UPLC or HPLC system.
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Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient from ~10% B to 95% B over several minutes to ensure separation from other urine components.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
4.1.4 Mass Spectrometry Parameters
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Optimize the mass spectrometer parameters by infusing standard solutions of daidzein and Daidzein-3',5',8-d3.
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Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions.
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Daidzein (Unlabeled): Q1 (Precursor Ion) m/z 253.1 → Q3 (Product Ion) m/z (select a characteristic fragment).
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Daidzein-3',5',8-d3 (Internal Standard): Q1 (Precursor Ion) m/z 256.1 → Q3 (Product Ion) m/z (select the corresponding fragment).
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4.1.5 Calibration and Quantification
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Prepare a series of calibration standards by spiking known concentrations of unlabeled daidzein into a blank urine matrix (e.g., from a subject on an isoflavone-free diet).
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Process the calibration standards alongside the unknown samples, including the addition of the internal standard.
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Construct a calibration curve by plotting the peak area ratio (Daidzein/Daidzein-3',5',8-d3) against the concentration of daidzein.
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Calculate the concentration of daidzein in the unknown samples using the linear regression equation derived from the calibration curve.
Experimental Workflow Diagram
Biological Context: Signaling Pathways of Daidzein
Daidzein-3',5',8-d3 is used to study the biological fate and activity of daidzein. Daidzein, as a phytoestrogen, exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for interpreting data from studies where Daidzein-3',5',8-d3 is used as a tracer.
TGF-β/Smad Signaling Pathway
One key pathway influenced by daidzein involves the stimulation of collagen synthesis. Daidzein has been shown to activate the Transforming Growth Factor-β (TGF-β)/Smad signaling cascade. This activation leads to an increase in the production of type I procollagen (B1174764) while inhibiting matrix metalloproteinases (MMPs) that degrade collagen.
The process begins with daidzein promoting the expression of TGF-β. TGF-β then binds to its receptor on the cell surface, leading to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads form a complex and translocate to the nucleus, where they act as transcription factors to upregulate the expression of collagen genes.
Other Relevant Pathways
Daidzein is known to interact with multiple other signaling cascades:
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Estrogen Receptor Signaling: As a phytoestrogen, daidzein can bind to estrogen receptors (ERα and ERβ) and the G-protein-coupled estrogen receptor (GPER), initiating downstream signaling events.
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Anti-inflammatory Pathways: It can reduce the expression of pro-inflammatory genes by activating PPAR-α and PPAR-γ and inhibiting the JNK signaling pathway.
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NF-κB Pathway: Daidzein has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and cancer cell proliferation.
References
- 1. Daidzein - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein (3â²,5â²,8-Dâ, 97%) 60 µg/mL in acetonitrile-Dâ - Cambridge Isotope Laboratories, DLM-4461-1.2 [isotope.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
